molecular formula C6H15NO2Si B15196501 (Dimethylethylsilyl)methanol carbamate CAS No. 3124-43-4

(Dimethylethylsilyl)methanol carbamate

Cat. No.: B15196501
CAS No.: 3124-43-4
M. Wt: 161.27 g/mol
InChI Key: AHSPQXBHAVUBTB-UHFFFAOYSA-N
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Description

. This compound is part of the carbamate family, which is known for its wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Dimethylethylsilyl)methanol carbamate typically involves the reaction of (dimethylethylsilyl)methanol with carbamoylating agents. One common method is the reaction with dimethyl carbonate in the presence of a suitable catalyst . This reaction is environmentally friendly as it avoids the use of toxic phosgene, which is traditionally used in carbamate synthesis.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow systems. These systems allow for the efficient and controlled reaction of (dimethylethylsilyl)methanol with dimethyl carbonate, leading to high yields and selectivity .

Chemical Reactions Analysis

Types of Reactions: (Dimethylethylsilyl)methanol carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: The major product is often a corresponding silyl ether.

    Reduction: The major product is typically a silyl alcohol.

    Substitution: The major products are substituted carbamates.

Scientific Research Applications

(Dimethylethylsilyl)methanol carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (Dimethylethylsilyl)methanol carbamate involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by forming stable carbamate esters with the active site of the enzyme. This interaction can lead to the inhibition of enzyme activity, affecting various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: (Dimethylethylsilyl)methanol carbamate is unique due to its silyl group, which imparts specific chemical properties such as increased stability and reactivity in certain reactions. This makes it particularly useful in applications where traditional carbamates may not be suitable .

Properties

CAS No.

3124-43-4

Molecular Formula

C6H15NO2Si

Molecular Weight

161.27 g/mol

IUPAC Name

[ethyl(dimethyl)silyl]methyl carbamate

InChI

InChI=1S/C6H15NO2Si/c1-4-10(2,3)5-9-6(7)8/h4-5H2,1-3H3,(H2,7,8)

InChI Key

AHSPQXBHAVUBTB-UHFFFAOYSA-N

Canonical SMILES

CC[Si](C)(C)COC(=O)N

Origin of Product

United States

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